molecular formula C6H10Cl2Pd2 B8801925 Di-mu-chlorobis[(eta-allyl)palladium(II)]

Di-mu-chlorobis[(eta-allyl)palladium(II)]

Cat. No.: B8801925
M. Wt: 365.9 g/mol
InChI Key: PENAXHPKEVTBLF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Di-mu-chlorobis[(eta-allyl)palladium(II)] is an organometallic compound with the molecular formula C6H10Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. The compound appears as yellow or yellow-green crystals or powders and is sensitive to air and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-mu-chlorobis[(eta-allyl)palladium(II)] can be synthesized by purging carbon monoxide through a methanolic aqueous solution of palladium(II) chloride, sodium chloride, and allyl chloride. The reaction proceeds as follows :

2Na2PdCl4+2CH2=CHCH2Cl+2CO+2H2O(C3H5)2Pd2Cl2+4NaCl+2CO2+4HCl2Na_2PdCl_4 + 2CH_2=CHCH_2Cl + 2CO + 2H_2O \rightarrow (C_3H_5)_2Pd_2Cl_2 + 4NaCl + 2CO_2 + 4HCl 2Na2​PdCl4​+2CH2​=CHCH2​Cl+2CO+2H2​O→(C3​H5​)2​Pd2​Cl2​+4NaCl+2CO2​+4HCl

The resulting product is then purified and isolated as yellow crystalline powder.

Industrial Production Methods

Industrial production methods for di-mu-chlorobis[(eta-allyl)palladium(II)] typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is stored under inert conditions to prevent decomposition due to air and moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorobis[(eta-allyl)palladium(II)] undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.

    Reduction: It can also be reduced under specific conditions.

    Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] include:

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or phosphines.

The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .

Major Products

The major products formed from reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted palladium complex .

Scientific Research Applications

Di-mu-chlorobis[(eta-allyl)palladium(II)] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which di-mu-chlorobis[(eta-allyl)palladium(II)] exerts its effects involves the formation of palladium-allyl complexes. These complexes can undergo various transformations, such as oxidative addition, reductive elimination, and nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

  • Allylpalladium(II) chloride dimer
  • Bis(pi-allylpalladium chloride)
  • Diallyldichlorodipalladium

Uniqueness

Di-mu-chlorobis[(eta-allyl)palladium(II)] is unique due to its high catalytic efficiency and versatility in various organic reactions. Its ability to form stable palladium-allyl complexes makes it a valuable catalyst in both academic and industrial settings .

Properties

Molecular Formula

C6H10Cl2Pd2

Molecular Weight

365.9 g/mol

IUPAC Name

chloropalladium(1+);prop-1-ene

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Origin of Product

United States

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